Bbicme-D-ribofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149017-69-6 |
|---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-2,2,5-trimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C23H28O5/c1-22(2)26-19-20(25-15-18-12-8-5-9-13-18)23(3,28-21(19)27-22)16-24-14-17-10-6-4-7-11-17/h4-13,19-21H,14-16H2,1-3H3/t19-,20+,21+,23-/m1/s1 |
InChI Key |
IYHSCPYMAVOTQF-BESBDSHLSA-N |
SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Isomeric SMILES |
C[C@]1([C@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C |
Synonyms |
3,5-di-O-benzyl-1,2-isopropylidene-4C-methylribofuranose BBICMe-D-ribofuranose |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of D Ribofuranose Derivatives
Regioselective Functionalization and Protecting Group Strategies
The selective modification of the hydroxyl groups of D-ribofuranose is paramount for the synthesis of complex molecules. This requires a sophisticated application of protecting groups to mask certain hydroxyls while leaving others available for reaction.
Synthesis of Acylated and Benzoylated D-Ribofuranose Derivatives
Acyl and benzoyl groups are commonly employed as protecting groups for the hydroxyl functions of D-ribofuranose. Their introduction can be achieved with high efficiency and, in many cases, regioselectivity.
The direct acylation of D-ribose can lead to a mixture of products. However, specific derivatives can be synthesized in a controlled manner. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key intermediate, often prepared from the corresponding tribenzoyl guanosine (B1672433) derivative followed by acetylation. ciac.jl.cn This compound serves as a precursor for other functionalized ribofuranose molecules. ciac.jl.cn Another important derivative, 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose, can be synthesized from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. umich.edu A practical synthesis of peracylated β-L-ribofuranose derivatives from D-ribose has been developed to avoid problematic acetolysis steps. thieme-connect.com
Benzoylation, the introduction of a benzoyl group, is a common strategy to protect hydroxyl groups in D-ribofuranose. vulcanchem.com For example, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters are versatile intermediates for the synthesis of fluorinated arabinonucleosides. researchgate.net The synthesis of 1-cyano-2,3,5-tri-O-benzoyl-β-D-ribofuranose has been achieved from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose by reaction with trimethylsilyl (B98337) cyanide (Me3SiCN). ciac.jl.cn Furthermore, the reductive cleavage of the anomeric position of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a route to 1-deoxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose. nih.gov
| Starting Material | Reagents | Product | Reference |
| 2',3',5'-tribenzoyl guanosine | 1. Distillation 2. Acetylation | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | ciac.jl.cn |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Me3SiCN | 1-Cyano-2,3,5-tri-O-benzoyl-β-D-ribofuranose | ciac.jl.cn |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Reductive Cleavage | 1-deoxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose | nih.gov |
| D-ribose | Acetone (B3395972), p-toluenesulfonic acid, calcium hydride | 2,3-O-isopropylidene-D-ribofuranose | thieme-connect.com |
Application of Isopropylidene and Benzyl (B1604629) Protecting Groups
Isopropylidene and benzyl groups offer alternative and often complementary protecting group strategies to acylation and benzoylation.
The isopropylidene group is particularly useful for the protection of cis-diols, such as the 2,3-hydroxyls of D-ribofuranose. The reaction of D-ribose with acetone in the presence of an acid catalyst, such as methylsulfonic acid or sulfuric acid, yields 2,3-O-isopropylidene-D-ribofuranose. This protection strategy is critical for enabling regioselective functionalization at the C5 position. For instance, 5-O-trityl-2,3-O-isopropylidene-D-ribofuranose is synthesized by reacting 2,3-O-isopropylidene-D-ribofuranose with trityl chloride, selectively protecting the 5'-hydroxyl group. This allows for targeted modifications at other positions on the sugar ring. smolecule.com
Benzyl groups are robust protecting groups that are stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. smolecule.com The synthesis of 2,3,5-Tri-O-benzyl-D-ribose involves the benzylation of D-ribose using benzyl chloride in the presence of a base. smolecule.com This fully protected derivative is a valuable intermediate for the synthesis of various biologically important molecules. smolecule.com The selective protection of the 3 and 5 hydroxyl groups with benzyl groups can be achieved to produce intermediates like 1,2-anhydro-3,5-di-O-benzyl-ribofuranose, a versatile precursor for nucleoside analogs. ontosight.ai
| Protecting Group | Function | Example Derivative | Key Application |
| Isopropylidene | Protects 2,3-cis-diols | 2,3-O-Isopropylidene-D-ribofuranose | Enables regioselective functionalization at C5 |
| Benzyl | Robust protection of hydroxyls | 2,3,5-Tri-O-benzyl-D-ribose | Intermediate in complex carbohydrate and nucleoside synthesis |
| Trityl | Protects primary hydroxyl (C5) | 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose | Targeted modifications at other sugar positions |
Glycosylation Reactions for Nucleoside and Oligosaccharide Synthesis
Glycosylation is a key transformation that joins a D-ribofuranose derivative (the glycosyl donor) to an acceptor molecule, such as a nucleobase or another sugar, to form a glycosidic bond.
Silyl-Hilbert–Johnson Condensation and Related Approaches
The Silyl-Hilbert–Johnson (SHJ) reaction, also known as the Vorbrüggen reaction, is a cornerstone of nucleoside synthesis. wikipedia.org This method involves the condensation of a silylated heterocyclic base with a protected sugar acetate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl triflate (TMSOTf) or tin tetrachloride (SnCl4). wikipedia.orgresearchgate.net The reaction generally proceeds with high stereoselectivity to afford the β-nucleoside. wikipedia.org
The regioselectivity of the glycosylation can often be controlled by the reaction conditions. For example, in the synthesis of indazole ribonucleosides, the N1-isomer is formed under thermodynamic control, while kinetic control favors the N2-isomer. seela.net Mechanistic studies have shown that the reaction proceeds through the formation of an electrophilic sugar cation, which then reacts with the silylated base. researchgate.net
Synthesis of 2'-O-β-D-Ribofuranosyl Nucleosides and Analogs
The synthesis of 2'-O-β-D-ribofuranosyl nucleosides, where a second ribofuranose unit is attached to the 2'-hydroxyl of a nucleoside, presents a significant synthetic challenge. A common strategy involves the condensation of a 3',5'-O-protected ribonucleoside with an excess of a protected ribofuranose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, activated by a Lewis acid like tin tetrachloride. researchgate.netmdpi.com The use of the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group to protect the 3' and 5' hydroxyls of the acceptor nucleoside has proven effective. researchgate.net Following the glycosylation, the protecting groups are removed to yield the desired 2'-O-β-D-ribofuranosyl nucleoside. researchgate.net This methodology has been extended to the synthesis of analogs containing different sugar moieties. researchgate.net
Formation of 3'-O-β-D-Ribofuranosyladenosine and Other Glycosides
The synthesis of 3'-O-β-D-ribofuranosyladenosine has been accomplished through the condensation of 2',5'-di-O-tert-butyldimethylsilyladenosine with a slight excess of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of tin tetrachloride. nih.govnih.gov Subsequent removal of the silyl (B83357) and benzoyl protecting groups affords the target molecule. nih.govnih.gov
Beyond nucleoside synthesis, D-ribofuranose derivatives are also used in the synthesis of other glycosides, including oligosaccharides. The stereoselective formation of the glycosidic bond is a primary challenge in oligosaccharide synthesis. researchgate.net Transition metal catalysis has emerged as a powerful tool for glycosylation reactions, offering advantages in terms of efficiency and stereocontrol. umich.edu For example, palladium-catalyzed glycosylation with D-ribofuranose chloride donors has shown excellent reactivity and β-diastereoselectivity in the formation of O-glycosides. chinesechemsoc.orgchinesechemsoc.org
| Glycosylation Product | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Reference |
| β-Nucleoside | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Heterocycle | TMSOTf or SnCl4 | wikipedia.orgresearchgate.net |
| 2'-O-β-D-Ribofuranosyl Nucleoside | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 3',5'-O-TIPDS-ribonucleoside | Tin tetrachloride | researchgate.net |
| 3'-O-β-D-Ribofuranosyladenosine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 2',5'-di-O-tert-butyldimethylsilyladenosine | Tin tetrachloride | nih.govnih.gov |
| O-Glycoside | D-ribofuranose chloride | Alcohol | Palladium complex | chinesechemsoc.orgchinesechemsoc.org |
Preparation of 5'-Phosphate 2'-O-Ribosylribonucleosides
The synthesis of 5''-phosphorylated 2'-O-ribosylribonucleosides is a critical process for creating building blocks for modified oligonucleotides. A notable method involves using H-phosphonate chemistry to introduce the phosphate (B84403) group. nih.govmdpi.com This approach has been successfully applied to the four common ribonucleosides (Adenosine, Guanosine, Cytidine, and Uridine).
The general synthetic pathway begins with the glycosylation of a protected nucleobase with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid like SnCl₄ to form a 2'-O-ribosylribonucleoside. nih.govmdpi.com This intermediate then undergoes a series of selective protection and deprotection steps. For instance, the tetraisopropyldisiloxane-1,3-diyl (TIPDSi) group is often used to protect the 3' and 5' hydroxyls of the primary ribose ring. nih.gov A key challenge is the selective deprotection of the 5''-hydroxyl group on the ancillary ribose moiety to allow for phosphorylation. Ethanolamine has been identified as a highly effective reagent for the selective removal of benzoyl protecting groups without affecting the TIPDSi group. nih.govmdpi.com
Once the 5''-hydroxyl group is free, it is converted into an H-phosphonate monoester. This H-phosphonate is then transformed into a dicyanoethyl 5''-O-phosphotriester, a stable precursor for subsequent phosphitylation to yield the final 3'-phosphoramidite units. nih.govmdpi.com These phosphoramidite (B1245037) synthons can be used in automated solid-phase synthesis to create dimers, such as Ar(p)T, which contain the desired 5''-phosphate monoester linkage after deprotection. nih.govmdpi.com The presence of the additional phosphate group can be confirmed enzymatically using alkaline phosphatase. nih.gov
| Step | Key Reagents/Intermediates | Purpose | Reference |
|---|---|---|---|
| Glycosylation | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl₄ | Formation of 2'-O-ribosylribonucleoside | nih.govmdpi.com |
| Selective Deprotection | Ethanolamine | Removal of benzoyl groups to expose 5''-OH | nih.gov |
| Phosphorylation | Diphenyl phosphonate | Formation of 5''-H-phosphonate | mdpi.com |
| Phosphoramidite Formation | Phosphitylation reagents | Creation of 3'-phosphoramidite units for oligonucleotide synthesis | nih.govmdpi.com |
Stereocontrolled Synthesis of Modified D-Ribofuranose Structures
Stereocontrol is paramount in the synthesis of bioactive nucleoside analogues, as the three-dimensional arrangement of substituents on the furanose ring dictates biological activity.
Deuteration Strategies for Spectroscopic Analysis
Isotopic labeling, particularly deuteration, is a powerful tool for elucidating the structure and conformation of ribofuranose derivatives in solution via Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org Specific deuteration of the ribose ring reduces spectral overlap and resonance line-width, enabling more precise structural analysis of complex biomolecules like RNA and DNA. nih.govnih.gov
One effective strategy involves the enzymatic synthesis of nucleotides that are selectively deuterated. For example, to study DNA structure, nucleotides can be deuterated at the H2'' position of the deoxyribose ring. nih.gov This allows for the accurate measurement of scalar and residual dipolar couplings, which are critical for determining sugar conformation. nih.gov A general method for producing deuterated nucleoside triphosphates (NTPs) starts from deuterated glucose (e.g., ²H₇-glucose). nih.gov A series of enzymes from the pentose-phosphate pathway are used to convert the labeled glucose into labeled ribose, which is then converted into the desired NTPs by enzymes in the nucleotide biosynthesis and salvage pathways. nih.gov This in vitro synthesis is highly efficient, capable of producing gram-scale quantities of labeled NTPs. nih.gov
Chemical methods are also employed. For instance, 5-deoxy-D-ribose-d₃ can be prepared using deuteride (B1239839) sources like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in a reductive deoxygenation step to introduce deuterium (B1214612) at the 5-position. Such labeled compounds are invaluable for metabolic tracing and mechanistic studies of enzymes.
| Strategy | Method | Key Reagents/Enzymes | Application | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis | Conversion of labeled glucose to NTPs | Pentose-phosphate pathway enzymes, nucleotide biosynthesis enzymes | NMR structure determination of RNA | nih.gov |
| Enzymatic Deuteration | Selective deuteration at H2'' | Ribonucleotide Reductases, Pyrophosphatases | NMR structure determination of DNA | nih.gov |
| Chemical Synthesis | Reductive deoxygenation | Lithium aluminum deuteride (LiAlD₄), Sodium borodeuteride (NaBD₄) | Metabolic tracing, mechanistic studies |
Enantioselective Synthesis of Novel Ribofuranose Scaffolds
The creation of novel ribofuranose scaffolds with constrained conformations or unique substituent patterns is a major goal in drug discovery. Enantioselective synthesis ensures access to biologically relevant, enantiomerically pure compounds. snnu.edu.cn
One approach involves the construction of spirocyclic nucleoside analogues, which conformationally lock the furanose ring. A regio- and stereoselective [2+2] cycloaddition between dichloroketene (B1203229) and a 4'-exo-methylene furanose can produce novel 4'-spirocyclobutanone structures. ugent.beresearchgate.net These constrained analogues have shown promise as inhibitors of protein methyltransferases. ugent.be Another strategy for creating spiro-fused scaffolds is the cyclopropanation of 4-exo-methylene furanosides, which rigidly constrains the otherwise flexible C4'-C5' bond. ugent.be
The synthesis of C-nucleosides, where the nucleobase is attached to the ribose via a C-C bond, represents another class of novel scaffolds. These are often pursued as inhibitors of enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). csic.es Synthetic routes to these compounds can involve the construction of a heterocyclic ring onto a pre-formed ribose derivative or the formation of the C-C glycosidic bond using a suitably activated ribose species. For example, a thiazole (B1198619) ring can be formed by condensing an activated ribose nitrile with L-cysteine ethyl ester, followed by oxidation. csic.es
| Scaffold Type | Synthetic Approach | Key Reaction | Potential Application | Reference |
|---|---|---|---|---|
| 4'-Spirocyclobutyl Ribonucleosides | Cycloaddition on 4'-exo-methylene furanose | [2+2] Cycloaddition with dichloroketene | Enzyme inhibition (PRMT5) | ugent.beresearchgate.net |
| Spirocyclopropyl Nucleosides | Cyclopropanation of 4-exo-methylene furanoside | Catalytic cyclopropanation | Conformationally constrained analogues | ugent.be |
| Thiazole C-Nucleosides | Heterocycle formation on ribose precursor | Condensation and oxidation | IMPDH inhibitors | csic.es |
Chemoenzymatic Synthesis and Biocatalytic Approaches
Chemoenzymatic methods combine the strengths of chemical synthesis and biocatalysis to achieve efficient and highly selective transformations that are often difficult to accomplish through purely chemical means. Enzymes offer remarkable regio- and stereoselectivity under mild reaction conditions.
A powerful application of this approach is the synthesis of conformationally locked bicyclic nucleosides, also known as Locked Nucleic Acids (LNA). In one convergent route, the lipase (B570770) Novozyme®-435 is used for the regioselective acetylation of one of two diastereotopic hydroxyl groups on a 3-azido-3-deoxy-4-C-hydroxymethyl-α-D-ribofuranose precursor. rsc.orgsci-hub.se This enzymatic step proceeds in quantitative yield and the enzyme can be recycled multiple times, highlighting the efficiency and sustainability of the process. The resulting monoacetylated sugar is then converted into the target bicyclic 3'-azidonucleosides via several chemical steps. rsc.orgsci-hub.se
Another example is the synthesis of the antiviral drug clofarabine (B1669196) and related nucleosides. beilstein-journals.org This approach involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which then serves as a substrate for a recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP). This enzyme catalyzes the condensation of the sugar phosphate with 2-chloroadenine (B193299) to form clofarabine in high yield. beilstein-journals.org This method demonstrates the power of using enzymes for the critical glycosidic bond formation step, often with superior control and efficiency compared to purely chemical glycosylation. beilstein-journals.orgresearchgate.net
| Target Compound Class | Enzyme Used | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Bicyclic 3'-Azidonucleosides (LNA) | Novozyme®-435 (Lipase) | Regioselective acetylation of a diol | High selectivity and yield, enzyme recyclability | rsc.orgsci-hub.sesci-hub.se |
| Clofarabine (2'-Deoxyfluoroarabinosyl nucleoside) | E. coli Purine Nucleoside Phosphorylase (PNP) | Enzymatic condensation of sugar-phosphate and nucleobase | High yield transglycosylation | beilstein-journals.org |
| 3-Deoxy-β-D-ribofuranosyl Purines | Nucleoside Phosphorylases (NPases) | Multi-enzymatic synthesis of nucleoside analogues | Synthesis of antiviral/antitumoral agents | researchgate.net |
Elucidation of Biochemical Roles and Metabolic Pathways Involving D Ribofuranose and Its Derivatives
Fundamental Role in Nucleic Acid Architecture and Function
The structural and functional integrity of nucleic acids is intrinsically linked to the D-ribofuranose moiety. This sugar provides the foundational scaffold upon which genetic information is stored and translated.
Integration into Ribonucleic Acid (RNA) Structure
D-ribofuranose is a primary constituent of the backbone of ribonucleic acid (RNA). In its β-D-ribofuranose form, the sugar is linked to a phosphate (B84403) group at the 5' carbon and a nucleobase at the 1' carbon. This entire unit, a ribonucleoside, polymerizes through phosphodiester bonds between the 5' carbon of one ribose and the 3' carbon of the next, forming the sugar-phosphate backbone of the RNA strand. The presence of the hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from deoxyribonucleic acid (DNA) and imparts unique structural and functional properties to the RNA molecule. This 2'-hydroxyl group allows RNA to adopt more complex three-dimensional structures and participate in catalytic activities, as seen in ribozymes.
Prebiotic Chemistry Hypotheses and RNA World Models
The "RNA World" hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. This theory is largely based on RNA's dual capacity to both store genetic information and catalyze chemical reactions. Central to this hypothesis is the prebiotic availability of D-ribofuranose. Scientists have explored various abiotic synthetic routes that could have led to the formation of ribose and other pentose (B10789219) sugars on early Earth.
Research in this area investigates how D-ribofuranose could have been selectively incorporated into the first nucleic acids over other sugars. The stability of the ribofuranose ring and its ability to form stable glycosidic bonds with nucleobases are considered key factors. While challenges remain in explaining the prebiotic synthesis and stabilization of D-ribofuranose, its central role in the RNA World hypothesis underscores its fundamental importance in the origins of life.
Centrality in Cellular Metabolism and Energy Transduction
Intermediacy in the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. One of its primary functions is the production of pentose sugars, including D-ribose-5-phosphate, a key derivative of D-ribofuranose. This pathway starts with glucose-6-phosphate and, through a series of enzymatic reactions, generates NADPH and precursors for nucleotide biosynthesis.
D-ribose-5-phosphate, produced in the non-oxidative phase of the PPP, is the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. This highlights the pathway's critical role in providing the essential building blocks for DNA and RNA synthesis, as well as for the production of other important biomolecules.
Contribution to ATP and NADH Biosynthesis and Cycling
The energy currency of the cell, adenosine (B11128) triphosphate (ATP), and a key electron carrier, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), both contain a D-ribofuranose moiety. umaryland.edu In ATP, a D-ribose sugar is linked to the nitrogenous base adenine and a chain of three phosphate groups. The high-energy bonds between these phosphate groups are broken to release energy that drives a vast array of cellular processes.
Similarly, NADH is composed of two nucleotides, one containing adenine and the other nicotinamide, linked by their phosphate groups. Both nucleotides contain a D-ribose sugar. NADH plays a vital role in cellular respiration by shuttling electrons from metabolic intermediates to the electron transport chain, leading to the production of ATP. The constant cycling of ATP and NADH, which is fundamental to cellular energy metabolism, is therefore critically dependent on the availability of D-ribofuranose.
Participation in Riboflavin (B1680620) and Other Cofactor Biosynthetic Routes
D-ribofuranose is a precursor in the biosynthesis of several essential cofactors beyond ATP and NADH. One notable example is riboflavin (vitamin B2). The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate, a derivative of ribose-5-phosphate. Through a series of enzymatic steps, the ribityl side chain of riboflavin is derived from the ribose moiety.
D-Ribofuranose as a Biological Metabolite and Substrate
D-ribofuranose, a five-carbon sugar, is a fundamentally important molecule in cellular metabolism. In its phosphorylated form, ribose 5-phosphate, it serves as a critical precursor for the synthesis of nucleotides, the building blocks of DNA and RNA.
N-glycosyl derivatives of β-D-ribofuranose are ubiquitous across all three domains of life, playing indispensable roles in nearly every metabolic process. nih.govresearchgate.net These derivatives are central to the storage and transfer of genetic information as essential components of nucleic acids. nih.gov Furthermore, they are integral to cellular energy metabolism and catalysis. nih.gov
In both prokaryotic and eukaryotic cells, D-ribofuranose is a key constituent of several vital biomolecules. nih.govnih.gov It forms the structural backbone of adenosine triphosphate (ATP), the primary energy currency of the cell, as well as other significant molecules like nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial electron carriers in metabolic reactions. wikipedia.orghmdb.ca D-ribose is also a component of acetyl coenzyme A. droracle.ainih.gov As an endogenous metabolite, D-ribofuranose is found in various tissues and fluids, including cerebrospinal fluid. medchemexpress.com
The primary transformation of D-ribose in the cell is its conversion to D-ribose 5-phosphate. This reaction is catalyzed by the enzyme ribokinase. wikipedia.org D-ribose 5-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a major metabolic route for the synthesis of pentose sugars and the production of NADPH. nih.govwikipedia.org
Table 1: Key D-Ribofuranose Derivatives and Their Biological Roles
| Derivative | Core Function(s) | Biological Domain(s) |
|---|---|---|
| Ribonucleic Acid (RNA) | Template for protein synthesis, enzymatic roles (ribozymes), gene regulation. | All (Archaea, Bacteria, Eukarya) |
| Deoxyribonucleic Acid (DNA) | Long-term storage of genetic information. | All (Archaea, Bacteria, Eukarya) |
| Adenosine Triphosphate (ATP) | Primary energy currency of the cell. | All (Archaea, Bacteria, Eukarya) |
| NAD, FAD, NADP | Electron carriers in redox reactions of metabolism. | All (Archaea, Bacteria, Eukarya) |
| 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | Activated form of ribose used in the synthesis of nucleotides, histidine, and tryptophan. | All (Archaea, Bacteria, Eukarya) |
The metabolic fate of D-ribofuranose is intricately linked to the pentose phosphate pathway (PPP). wikipedia.org This pathway has both an oxidative and a non-oxidative branch, which together manage the production of NADPH and the synthesis and degradation of pentose sugars. nih.gov
Synthesis and Interconversion: Cells can synthesize D-ribose 5-phosphate from glycolytic intermediates via the non-oxidative branch of the PPP. nih.gov The key enzymes in this reversible pathway include transketolase and transaldolase, which shuffle carbon units between different sugar phosphates. libretexts.org Ribose 5-phosphate isomerase catalyzes the interconversion between ribose 5-phosphate and its keto-isomer, ribulose 5-phosphate. nih.govlibretexts.org
Degradation Pathways: The degradation of D-ribose typically proceeds through its conversion to D-ribose 5-phosphate, which then enters the PPP. smpdb.ca In Escherichia coli, D-ribose is first transported into the cell and then phosphorylated by ribokinase to yield D-ribose 5-phosphate. smpdb.ca This intermediate can then be converted to other sugar phosphates by the enzymes of the non-oxidative PPP, eventually leading to the formation of the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.gov These can then be catabolized through glycolysis to generate energy.
In some Archaea, such as Haloarcula species, a novel oxidative pathway for D-ribose degradation has been identified. nih.gov This pathway involves the degradation of D-ribose to α-ketoglutarate through the action of enzymes including a promiscuous pentose dehydrogenase , a pentonolactonase , and a highly specific ribonate dehydratase . nih.gov
The degradation of deoxyribose, a derivative of ribose, involves the enzyme deoxyribose-phosphate aldolase (B8822740) (DERA) . This enzyme catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into glyceraldehyde 3-phosphate and acetaldehyde. wikipedia.orgmdpi.com
Table 2: Key Enzymes in D-Ribofuranose Metabolism
| Enzyme | Reaction Catalyzed | Metabolic Pathway |
|---|---|---|
| Ribokinase | D-ribose + ATP → D-ribose 5-phosphate + ADP | Pentose Phosphate Pathway Entry |
| Ribose 5-phosphate isomerase | D-ribose 5-phosphate ⇌ D-ribulose 5-phosphate | Pentose Phosphate Pathway |
| Transketolase | Transfers two-carbon units between sugar phosphates | Pentose Phosphate Pathway |
| Transaldolase | Transfers three-carbon units between sugar phosphates | Pentose Phosphate Pathway |
| Pentose dehydrogenase | Oxidation of D-ribose | Archaeal Ribose Degradation |
| Deoxyribose-phosphate aldolase (DERA) | 2-deoxy-D-ribose 5-phosphate ⇌ glyceraldehyde 3-phosphate + acetaldehyde | Deoxyribose Degradation |
Glycobiological Significance of Ribofuranose Glycans
While D-ribofuranose is most famously known as a component of nucleic acids, it is also found in other types of glycans, particularly in bacteria, where these structures play significant roles in the bacterial cell envelope.
Glycans, or polysaccharides, have diverse biological functions, acting as structural components, energy stores, and information carriers in cell-cell recognition. wustl.edulongdom.org In bacteria, surface polysaccharides are crucial for the cell's interaction with its environment and for its structural integrity. nih.gov
Ribofuranose is a component of the O-antigen polysaccharides in some bacteria, such as certain strains of Klebsiella pneumoniae. nih.gov The O-antigen is part of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane of Gram-negative bacteria. It is a major surface antigen and is important for pathogenesis and interactions with the host immune system. The biosynthesis of these ribofuranose-containing polysaccharides involves specialized ribofuranosyltransferase enzymes. nih.gov
Furthermore, ribitol (B610474) phosphate, a derivative of ribose, is a key component of teichoic acids found in the cell walls of many Gram-positive bacteria. nih.gov These polymers are crucial for cell shape determination, regulation of cell division, and pathogenesis.
The incorporation of ribofuranose into these bacterial surface glycans highlights its importance beyond central metabolism and nucleic acid synthesis, extending its role to the interface between the bacterial cell and its surroundings.
Translational Applications of D Ribofuranose Derivatives in Medicinal Chemistry and Chemical Biology
Design and Evaluation of Nucleoside Analogs as Therapeutic Agents
The structural similarity of D-ribofuranose to the sugar component of natural nucleosides has been extensively exploited in the design of nucleoside analogs that function as antimetabolites. These molecules interfere with metabolic pathways, particularly nucleic acid synthesis, leading to therapeutic effects in cancer and viral infections.
Purine (B94841) and Pyrimidine (B1678525) Nucleoside Antimetabolites
Purine and pyrimidine nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. nih.gov These compounds mimic endogenous nucleosides and, after intracellular phosphorylation to their triphosphate forms, can inhibit enzymes involved in nucleotide metabolism or be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. nih.gov While specific data on "Bbicme-D-ribofuranose" as a purine or pyrimidine antimetabolite is not available in the current literature, the broader class of D-ribofuranose derivatives serves as a critical foundation for such agents.
The design of these antimetabolites often involves modification of the ribofuranose ring or the nucleobase to enhance therapeutic efficacy and selectivity. For instance, D-ribofuranose derivatives can be designed to target key enzymes in nucleotide biosynthesis that are upregulated in cancer cells. The anticancer mechanisms of purine nucleoside analogs often rely on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com
Table 1: Examples of Purine Nucleoside Analogs and Their Mechanisms
| Compound | Mechanism of Action | Therapeutic Application |
| Fludarabine | Inhibition of DNA polymerase and ribonucleotide reductase, incorporation into DNA and RNA. | Chronic lymphocytic leukemia |
| Cladribine | Incorporation into DNA, leading to strand breaks and apoptosis. | Hairy cell leukemia, multiple sclerosis |
| Clofarabine (B1669196) | Inhibition of ribonucleotide reductase and DNA polymerase, incorporation into DNA. | Acute lymphoblastic leukemia |
Mechanistic Investigations of Cytostatic and Apoptotic Effects
The therapeutic effects of many D-ribofuranose-based nucleoside analogs are rooted in their ability to induce cytostatic (cell growth arrest) and apoptotic (programmed cell death) effects in cancer cells. nih.gov Aminobisphosphonates, for example, have been shown to decrease cancer cell growth in a time- and dose-dependent manner by exerting both cytostatic and apoptotic effects. researchgate.net
Upon cellular uptake and metabolic activation, these analogs can interfere with the cell cycle, leading to arrest at various checkpoints. For example, the depletion of essential nucleotides for DNA replication can trigger S-phase arrest. Furthermore, the incorporation of these fraudulent nucleotides into DNA can induce DNA damage responses, ultimately leading to the activation of apoptotic pathways. Research has shown that some D-ribofuranose derivatives can induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic cascade.
Development of Antiviral Compounds (e.g., Anti-HIV, Anti-COVID-19)
D-ribofuranose derivatives are pivotal in the development of antiviral agents. A notable example is the design of novel [2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) (TSAO) derivatives, which have demonstrated anti-HIV-1 activity. nih.gov These compounds function as reverse transcriptase inhibitors, a critical enzyme for HIV replication. The modification of the 4''-amino group on the spiro moiety has been shown to significantly influence their antiviral potency. nih.gov
In the context of the COVID-19 pandemic, researchers have investigated the potential of repurposing existing nucleoside and nucleotide analogs. Some antiretroviral drugs have been studied for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov For instance, some studies have suggested that certain anti-HIV medications may be associated with improved COVID-19 outcomes. kaiserpermanente.org The development of D-ribofuranose-based compounds that can be phosphoribosylated to their active triphosphate form to act as inhibitors of viral polymerases remains an active area of research. researchgate.net
Table 2: Research Findings on Anti-HIV D-Ribofuranose Derivatives
| Derivative Class | Key Structural Feature | Finding |
| TSAO Derivatives | Methyl ester or amide groups at the 4''-position | Highest anti-HIV-1 activity. nih.gov |
| TSAO Derivatives | Free oxalyl acid derivative at the 4''-position | 10- to 20-fold less active against HIV-1. nih.gov |
| TSAO Derivatives | (Un)substituted ureido or acyl groups at the 4''-position | Markedly diminished or annihilated anti-HIV-1 activity. nih.gov |
D-Ribofuranose as a Core Moiety in Advanced Drug Delivery Systems
The unique structural and chemical properties of D-ribofuranose make it an attractive core for designing sophisticated drug delivery systems. Its non-toxic nature and the presence of multiple hydroxyl groups for chemical modification allow for the creation of codrugs and prodrugs with enhanced therapeutic profiles.
Codrug Development for Enhanced Solubility and Selectivity
A significant challenge in cancer chemotherapy is the poor water solubility of many potent anticancer drugs. To address this, a novel codrug strategy has been developed using β-D-ribofuranose as a core moiety. This approach involves linking two different anticancer drugs to the D-ribofuranose scaffold.
In one such design, the immunomodulatory drug lenalidomide (B1683929) and the potent anticancer drug paclitaxel (B517696) were attached to a D-ribofuranose core. This design incorporates carbamate (B1207046) and carbonate groups as linkers. A key innovation in this codrug is the inclusion of a phosphodiester group, which acts as an enzyme recognition trigger. This strategy has been shown to significantly improve the water solubility of paclitaxel by more than two orders of magnitude.
Enzyme-Triggered Release Mechanisms (e.g., Phosphodiesterase Recognition)
To enhance the selectivity of drug release at the tumor site, the D-ribofuranose-based codrug system incorporates a phosphodiester moiety. This group acts as a trigger for enzyme-mediated drug release. Phosphodiesterases are enzymes that are often overexpressed in cancer cells.
When the codrug reaches the tumor microenvironment, phosphodiesterases can cleave the phosphodiester bond. This cleavage initiates a cascade of reactions that leads to the sequential release of the two constituent drugs. This enzyme-triggered release mechanism offers a promising approach to achieving targeted drug delivery, thereby increasing the therapeutic efficacy while minimizing systemic toxicity. The D-ribofuranose core is ultimately biodegraded into non-toxic fragments.
Unable to Generate Article Due to Lack of Information on "this compound"
Following a comprehensive search of available scientific and chemical databases, no specific information was found for a compound named "this compound." As a result, it is not possible to generate the requested article focusing solely on this chemical compound.
The search encompassed various combinations of the compound name with the topics outlined in the provided structure, including its potential role as an inhibitor of Decaprenylphospho-beta-D-ribofuranose 2-Oxidase (DprE1), its pharmacological properties, and its use as a precursor for anticancer agents. Despite these efforts, no research findings, data, or publications specifically identifying or describing "this compound" could be located.
The name "Bbicme" does not correspond to a standard chemical nomenclature prefix for derivatives of D-ribofuranose, suggesting it may be a proprietary code, an internal designation not in the public domain, or a novel compound not yet described in accessible literature.
While extensive information is available for D-ribofuranose and its various other derivatives, the strict instruction to focus solely on "this compound" prevents the use of this more general data. To do so would violate the core requirement of the request.
Therefore, without any specific data on the chemical structure, synthesis, or biological activity of "this compound," the generation of a scientifically accurate and informative article as per the provided outline is not feasible at this time. Should further identifying information, such as a chemical structure, CAS number, or alternative nomenclature for "this compound" become available, it may be possible to revisit this request.
Advanced Analytical and Structural Characterization of D Ribofuranose Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of D-ribofuranose derivatives. It provides detailed information about the carbon-hydrogen framework, the stereochemistry, and the conformational preferences of the furanose ring in solution.
A key aspect of NMR analysis for these compounds is the study of the furanose ring's conformation. The five-membered ring is not planar and exists in a dynamic equilibrium of various "puckered" conformations, typically described as envelope (E) or twist (T) forms. The exact conformation is influenced by the nature and stereochemistry of the substituents on the ring. For instance, the fusion of a 2,3-O-isopropylidene ring to a β-D-ribofuranoside restricts the ring's flexibility, favoring specific conformations. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial data on proton chemical shifts and scalar coupling constants (J-values).
Chemical Shifts: The chemical shift of each proton is sensitive to its local electronic environment. For example, the anomeric proton (H1) typically appears at a distinct downfield shift.
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental to determining the ring's pucker. For example, a zero or very small coupling constant between H1 and H2 (J₁,₂) in certain 2,3-O-isopropylidene-β-D-ribofuranosides is indicative of a torsion angle in the range of 80–100°, which helps to define the ring's conformation as E₀-like. nih.gov In contrast, α-furanoses typically show a ³J(H1-H2) coupling constant of around 3–5 Hz, while β-furanoses show a smaller coupling of 0–2 Hz. nih.gov
¹³C NMR Spectroscopy: Carbon NMR provides information on the number and chemical environment of the carbon atoms in the molecule. Two-bond ¹³C-¹H coupling constants (²JCCH) have also been explored as a tool to provide further insight into the furanose ring conformation. acs.orgfigshare.com
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, further aiding in stereochemical and conformational assignments.
The following interactive table provides representative ¹H NMR data for the furanose ring protons of a generic alkyl 2,3-O-isopropylidene-β-D-ribofuranoside, illustrating the characteristic coupling constants that inform conformational analysis. nih.govrsc.org
| Proton | Chemical Shift (ppm) Range | J-Coupling (Hz) | Coupling Partner(s) |
| H1 | 4.8 - 5.2 | ~0 | H2 |
| H2 | 4.5 - 4.8 | ~6.0 | H3 |
| H3 | 4.6 - 4.9 | ~0 | H4 |
| H4 | 4.2 - 4.5 | Variable | H3, H5, H5' |
| H5, H5' | 3.5 - 3.8 | Variable | H4 |
Note: Specific chemical shifts are highly dependent on the solvent and the nature of the substituents.
X-ray Crystallographic Determination of Molecular Conformations
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the exact bond lengths, bond angles, and torsional angles, thereby offering an unambiguous picture of the molecule's conformation.
For D-ribofuranose derivatives, crystallographic analysis can definitively establish the ring pucker (e.g., envelope or twist conformation) and the orientation of all substituent groups. This solid-state structure provides a crucial reference point for comparison with the conformational preferences observed in solution by NMR spectroscopy. nih.gov
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the molecule is fitted and refined. youtube.com The quality of the final crystal structure is assessed by parameters such as the R-factor and resolution.
For instance, X-ray analysis, in conjunction with NMR and DFT calculations, has been used to identify E₀-like and E₄-like conformations in a series of β-D-ribofuranosides fused with a 2,3-O-isopropylidene ring. nih.gov It is important to note that the conformation adopted in the crystalline lattice may not be the only, or even the most populated, conformation present in solution. However, it represents a stable, low-energy state of the molecule.
The table below outlines the key parameters obtained from a hypothetical X-ray crystallographic analysis of a D-ribofuranose derivative.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell. | a = 4.8 Å, b = 24.1 Å, c = 12.8 Å |
| Resolution (Å) | A measure of the level of detail in the electron density map. | 1.5 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also provide valuable structural information.
Molecular Identification: For a D-ribofuranose derivative, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, confirming that the correct atoms are present in the expected numbers. Common ionization techniques for carbohydrate derivatives include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For example, a derivative like methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. rsc.org
Purity Assessment: MS is highly sensitive and can detect the presence of impurities, even at very low levels. By analyzing the mass spectrum for peaks other than the expected molecular ion, one can assess the purity of a sample. This is often used in conjunction with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
Structural Analysis through Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For furanose rings, fragmentation can involve cleavage of the glycosidic bond (if present), loss of substituent groups, and characteristic cleavages of the sugar ring itself. Analyzing these fragmentation pathways can help to confirm the identity and structure of the derivative.
The following table shows a hypothetical mass spectrometry analysis for a D-ribofuranose derivative.
| Ion Type | m/z (Observed) | m/z (Calculated) | Formula | Interpretation |
| [M+H]⁺ | 205.1070 | 205.1076 | C₉H₁₇O₅ | Protonated molecular ion |
| [M+Na]⁺ | 227.0890 | 227.0895 | C₉H₁₆NaO₅ | Sodiated adduct |
| Fragment 1 | 189.0758 | 189.0763 | C₈H₁₃O₅ | Loss of a methyl group ([M-CH₃]⁺) |
| Fragment 2 | 147.0652 | 147.0657 | C₆H₁₁O₄ | Loss of the methoxy (B1213986) group and a methyl group |
Despite a comprehensive search for the chemical compound “Bbicme-D-ribofuranose,” no information was found in publicly available scientific literature or chemical databases under this specific name. This suggests that "this compound" may be a highly specific, non-standard nomenclature, a proprietary compound not yet described in public research, or a potential typographical error.
Consequently, it is not possible to generate an article that focuses solely on “this compound” as requested by the user’s strict instructions. The provided outline requires detailed, scientifically accurate information regarding its synthetic pathways, application in drug design, biological interactions, and role in synthetic biology, none of which is available for a compound that does not appear in the scientific record.
To fulfill the user's request, information on a known and researched D-ribofuranose derivative would be necessary. Without this, any attempt to generate the requested article would lead to speculation or the inclusion of irrelevant information, thereby violating the core instructions of the prompt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
